![molecular formula C15H21N5O2 B2773877 8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904373-23-5](/img/structure/B2773877.png)
8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. For example, one common method involves the reaction of glyoxal, formaldehyde, and ammonia . Another method involves a cascade of reactions to produce certain imidazole derivatives .Molecular Structure Analysis
Imidazole compounds contain a five-membered ring made up of three carbon atoms and two nitrogen atoms . The placement of these atoms within the ring can vary, leading to different isomers .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, often serving as a key component in the synthesis of other complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. In general, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Purine Alkaloids Research
Purine alkaloids derived from the South China Sea gorgonian Subergorgia suberosa, including compounds structurally related to 8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, demonstrated weak cytotoxicity towards human cancer cell lines MDA-MB-231 and A435. This suggests potential applications in cancer research (Qi, Zhang, & Huang, 2008).
Potential Antidepressant Agents
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity to serotonin receptors and phosphodiesterase inhibitor activity, indicating potential as antidepressant agents. One such compound showed promising results in animal models for its antidepressant and anxiolytic effects (Zagórska et al., 2016).
Mesoionic Purinone Analogs
Mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, have been prepared and studied. These compounds undergo hydrolytic ring-opening reactions, indicating their potential for further chemical modifications and applications (Coburn & Taylor, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-8(2)7-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(6)13(11)21/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWFHZLHBRBOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7,8-Tetramethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
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